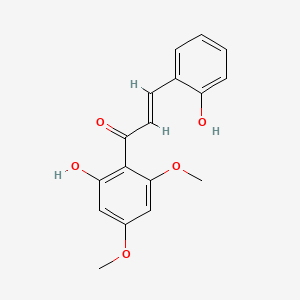

2,2'-Dihydroxy-4',6'-dimethoxychalcone

Description

Contextualization within Chalcone (B49325) Chemistry and Flavonoid Research

Chalcones are a significant class of organic compounds that form the central core of a variety of important biological molecules. nih.gov Structurally, they are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. mdpi.com This structure makes them biogenetic precursors to all flavonoids, a diverse group of polyphenolic secondary metabolites found in plants. nih.govmdpi.com Flavonoids are known for their health benefits, which are attributed to their wide range of biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticarcinogenic effects. mdpi.com

2,2'-Dihydroxy-4',6'-dimethoxychalcone belongs to this family of compounds. Its specific chemical structure, featuring hydroxyl and methoxy (B1213986) groups at defined positions on the aromatic rings, is crucial for its potential biological activities. The arrangement and nature of these substituent groups on the chalcone scaffold are known to significantly influence the molecule's pharmacological properties. nih.gov Research into specific chalcones like this one is part of a broader effort to understand how structural variations within the flavonoid class lead to different biological outcomes.

Historical Perspectives on Chalcone Research and Bioactivity

The study of chalcones dates back to the pioneering work of scientists Kostanecki and Tambor. ontosight.ai Historically, chalcones were recognized as key intermediates in the biosynthesis of flavonoids in plants. ontosight.ai Over the decades, scientific interest has expanded from their biosynthetic roles to their extensive pharmacological potential.

Early research focused on isolating and identifying these compounds from natural sources. It was discovered that chalcones are abundant in edible plants, fruits, and vegetables. nih.govmdpi.com This prevalence in the human diet spurred investigations into their biological effects.

Subsequent research has demonstrated that chalcones possess a remarkable spectrum of bioactivities, including but not limited to:

Anticancer mdpi.com

Anti-inflammatory researchgate.net

Antioxidant mdpi.com

Antimicrobial ontosight.ai

Antiviral medchemexpress.com

Antidiabetic medchemexpress.com

This wide range of activities has made chalcones a "privileged scaffold" in medicinal chemistry, meaning their chemical structure is a versatile template for the development of new therapeutic agents. nih.gov

Significance of this compound as a Specific Research Target

The specific substitution pattern of this compound makes it a compound of particular interest. While research on this exact molecule is still emerging, studies on closely related chalcones provide a strong rationale for its investigation.

For instance, the compound 2',4-dihydroxy-4',6'-dimethoxy-chalcone, isolated from Chromolaena tacotana, has been shown to selectively inhibit the proliferation of breast cancer cells. mdpi.comnih.gov It triggers programmed cell death (apoptosis) and autophagy, another cellular self-degradation process, in cancer cells. mdpi.comnih.gov Another related compound, 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated potent anti-inflammatory and anti-melanogenic (skin-lightening) effects. nih.gov It was found to reduce the expression of enzymes involved in melanin (B1238610) production and to mitigate inflammatory responses in skin cells. nih.gov

The presence of multiple hydroxyl and methoxy groups on the chalcone backbone is a recurring theme in compounds with significant bioactivity. These groups can participate in hydrogen bonding and other molecular interactions, which are critical for binding to biological targets like enzymes and receptors. The specific arrangement in this compound is therefore hypothesized to confer a unique profile of biological activities, making it a promising candidate for further investigation in drug discovery and development, particularly in the areas of cancer and inflammatory diseases.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O5/c1-21-12-9-15(20)17(16(10-12)22-2)14(19)8-7-11-5-3-4-6-13(11)18/h3-10,18,20H,1-2H3/b8-7+ |

InChI Key |

ONIYXBSQSPCBOF-BQYQJAHWSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2O)O |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2O)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Bioprospecting for Chalcones

Chalcones are widely distributed throughout the plant kingdom, with a significant number of these compounds having been isolated from the Leguminosae, Asteraceae, and Moraceae families. Botanical bioprospecting for chalcones often involves the systematic investigation of plant species that have been used in traditional medicine, as the presence of these compounds often correlates with reported therapeutic properties.

While the specific natural source of 2,2'-Dihydroxy-4',6'-dimethoxychalcone is not extensively documented in primary research literature, commercial sources suggest its potential derivation from plants such as Perilla frutescens (also known as perilla or shiso), a member of the Lamiaceae family. evitachem.com Phytochemical analyses of Perilla frutescens have indeed confirmed the presence of various flavonoids, including other chalcone (B49325) derivatives, which supports the possibility of this plant as a source. humanjournals.commdpi.com For instance, a closely related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568), has been successfully isolated from the leaves of green perilla. mdpi.com

The following table provides examples of botanical families and species known to be rich sources of various chalcone compounds, illustrating the broad distribution of this chemical class in the plant kingdom.

| Botanical Family | Genus/Species | Common Name |

| Lamiaceae | Perilla frutescens | Perilla, Shiso |

| Leguminosae | Glycyrrhiza glabra | Licorice |

| Asteraceae | Chromolaena tacotana | Tacota |

| Moraceae | Morus alba | White Mulberry |

| Piperaceae | Piper methysticum | Kava |

This table is illustrative of botanical sources for the broader chalcone family.

Chalcones are classified as plant secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the plant. Instead, they play crucial roles in the plant's interaction with its environment. biosynth.com These compounds are biosynthesized in plants via the enzyme chalcone synthase, which is a key enzyme in the flavonoid biosynthetic pathway.

The functions of chalcones as secondary metabolites are diverse and vital for plant survival:

Pigmentation: Many chalcones contribute to the yellow and orange pigmentation of flowers, attracting pollinators.

Defense Mechanisms: They can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. Chalcones have demonstrated a range of protective properties, including antibacterial, antifungal, and antiviral activities. mdpi.com

UV Protection: Chalcones can absorb harmful ultraviolet radiation, thereby protecting the plant's tissues from damage.

Signaling Molecules: Some chalcones are involved in plant-microbe signaling, such as in the establishment of symbiotic relationships with nitrogen-fixing bacteria.

Advanced Isolation and Purification Techniques for Natural Products

The isolation of a specific chalcone like this compound from a complex plant matrix requires a multi-step process involving extraction, separation, and purification.

Chromatography is a cornerstone of natural product isolation. After an initial crude extract is obtained from the plant material, various chromatographic techniques are employed to separate the mixture into its individual components.

Column Chromatography: This is often the first step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For chalcones, a common approach involves using a silica gel column and eluting with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate (B1210297). mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high-purity compounds, HPLC is the method of choice. Reversed-phase HPLC, using a C18 column, is frequently used for the separation of chalcones. mdpi.com A mobile phase consisting of a mixture of solvents like methanol (B129727) and water is typically employed. nih.gov

The choice of extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances. The selection of the solvent is based on the polarity of the target chalcone.

Solvent Extraction: This is the most common initial step. Plant material is macerated or percolated with a solvent of appropriate polarity. For many chalcones, which are moderately polar, solvents like methanol, ethanol (B145695), or ethyl acetate are effective. For instance, a dichloromethane (B109758) extract of Piper aduncum inflorescences was used to purify 2',6'-dihydroxy-4'-methoxychalcone. nih.gov

Advanced Extraction Techniques: Modern techniques can improve extraction efficiency and reduce solvent consumption. These include:

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and compound release. humanjournals.com

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and leaves no residual solvent. humanjournals.com

The following table summarizes various extraction techniques and their typical applications in the isolation of flavonoids, including chalcones.

| Extraction Technique | Principle | Common Solvents | Advantages |

| Maceration | Soaking plant material in a solvent | Ethanol, Methanol, Water | Simple, requires minimal equipment |

| Soxhlet Extraction | Continuous extraction with a cycling solvent | Hexane, Ethyl Acetate | Efficient for exhaustive extraction |

| Ultrasound-Assisted | High-frequency sound waves disrupt cell walls | Ethanol, Methanol | Reduced extraction time, increased yield |

| Microwave-Assisted | Microwave energy heats the solvent and sample | Polar solvents | Fast, reduced solvent consumption |

| Supercritical Fluid | Use of a fluid above its critical point | Supercritical CO2 | High selectivity, no solvent residue |

After chromatographic purification, recrystallization is often performed as a final step to obtain the compound in a highly pure, crystalline form, which is essential for research purposes and structural elucidation. The purified chalcone is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the chalcone decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly used solvent for the recrystallization of chalcones. mdpi.com The purity of the final product is then typically confirmed by techniques such as melting point determination and thin-layer chromatography (TLC). nih.gov

Synthetic Approaches and Chemical Derivatization

Chemical Synthesis of 2,2'-Dihydroxy-4',6'-dimethoxychalcone

The primary and most versatile method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. For the specific synthesis of this compound, the reaction involves the condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with 2-hydroxybenzaldehyde. This base-catalyzed reaction proceeds via an aldol (B89426) addition to form a β-hydroxyketone intermediate, which then readily dehydrates to yield the α,β-unsaturated ketone system characteristic of the chalcone (B49325) scaffold.

The general reaction is as follows: 2'-hydroxy-4',6'-dimethoxyacetophenone + 2-hydroxybenzaldehyde --(Base)--> this compound

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on several reaction parameters. While specific optimization studies for this compound are not extensively detailed in the literature, principles derived from the synthesis of analogous 2'-hydroxychalcones can be applied to maximize product formation and purity. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: Strong bases are typically required to deprotonate the α-carbon of the acetophenone (B1666503), initiating the reaction. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts. The concentration and molar ratio of the base to the reactants are critical; an excess can lead to side reactions, while an insufficient amount results in poor conversion.

Solvent System: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols such as ethanol (B145695) or methanol (B129727) are frequently used. Studies on similar chalcones have shown that solvents like isopropyl alcohol can sometimes lead to better yields and purity.

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the base to control the exothermic nature of the aldol addition and prevent unwanted side reactions. The mixture is then typically stirred at room temperature for several hours to ensure the completion of the condensation and subsequent dehydration.

Reaction Time: The reaction is monitored, often by thin-layer chromatography (TLC), to determine the point of maximum product formation, which can range from a few hours to over 24 hours depending on the specific substrates and conditions.

| Parameter | Condition/Reagent | Rationale/Effect on Reaction |

|---|---|---|

| Base Catalyst | NaOH, KOH | Effective in catalyzing the condensation; concentration impacts yield and side products. |

| Solvent | Ethanol, Methanol, Isopropyl Alcohol | Solubilizes reactants; polarity can influence reaction rate and product isolation. |

| Temperature | 0°C to Room Temperature | Lower initial temperature controls the aldol addition step; room temperature drives dehydration. |

| Stoichiometry | Equimolar or slight excess of aldehyde | Affects reaction completeness and minimizes self-condensation of the ketone. |

In line with the principles of green chemistry, solvent-free synthetic methods have been developed for chalcone synthesis to reduce environmental impact. One of the most effective techniques is mechanochemistry, specifically the grinding of solid reactants in the presence of a solid base catalyst. researchgate.netnih.gov This method eliminates the need for organic solvents, often reduces reaction times, and simplifies product isolation. gkyj-aes-20963246.com

The synthesis of the structurally related 2',6'-dihydroxy-3,4-dimethoxy chalcone has been successfully achieved using a solvent-free grinding technique. researchgate.netugm.ac.id In this procedure, the corresponding acetophenone, benzaldehyde, and solid sodium hydroxide are ground together in a mortar and pestle at room temperature. researchgate.net The reaction is typically complete within minutes and results in high yields. researchgate.netugm.ac.id This approach is a viable and environmentally friendly alternative to conventional solution-phase methods.

| Method | Reactants & Catalyst | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Grinding Technique | Substituted Acetophenone, Substituted Benzaldehyde, Solid NaOH | Room Temperature, 15-30 min | Typically >70% | Solvent-free, rapid reaction, high yield, simple workup. researchgate.netugm.ac.id |

Rational Design and Synthesis of Analogs and Derivatives

The chalcone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. Rational design and synthesis of analogs allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of desired properties.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target (e.g., an enzyme or receptor) to design ligands with high affinity and selectivity. For chalcone scaffolds, this process involves several computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a chalcone derivative within the binding site of a target protein. By analyzing the predicted binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize which analogs to synthesize.

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific target. This model can be generated from a known ligand-protein complex or a series of active compounds and used to screen virtual libraries of chalcones or guide the design of new derivatives with improved features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of chalcone analogs and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design process toward more potent compounds.

The flexibility of the Claisen-Schmidt condensation allows for the straightforward synthesis of a vast library of positionally modified chalcone derivatives. By systematically varying the substitution patterns on the two aromatic rings (the A-ring from the acetophenone and the B-ring from the benzaldehyde), chemists can fine-tune the molecule's electronic and steric properties.

Modification of the A-Ring: A variety of substituted 2'-hydroxyacetophenones can be used as starting materials. Introducing different functional groups (e.g., halogens, alkyls, additional methoxy (B1213986) groups) at available positions on the A-ring allows for probing interactions with specific regions of a target's binding pocket.

Modification of the B-Ring: The greatest structural diversity is often introduced through the use of different substituted benzaldehydes. Hundreds of commercially available benzaldehydes, bearing a wide range of substituents at the ortho, meta, and para positions, can be used to explore the SAR of the B-ring extensively. For example, synthesizing a series of 4'-fluoro-2'-hydroxychalcones allows for the evaluation of the effect of the fluorine substituent. mdpi.com

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units with known biological activity) to create a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The chalcone scaffold is an excellent candidate for this strategy.

The synthetic approach typically involves preparing a chalcone with a reactive functional group (e.g., an amino or hydroxyl group) that can be used as a handle for linking to another molecule. For example, a chalcone could be synthesized from 4-aminoacetophenone, and the resulting amino-chalcone could then be conjugated with another pharmacophore, such as an isatin (B1672199) or triphenylamine (B166846) moiety, through standard coupling reactions to form a novel hybrid compound. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in Research

Elucidation of Molecular Structure for Research Purposes

The definitive structural elucidation of a compound relies on the synergistic use of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For a complete structural assignment of 2,2'-Dihydroxy-4',6'-dimethoxychalcone, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be employed.

¹H NMR would identify all the unique proton environments in the molecule, including the protons on the two aromatic rings, the vinylic protons of the chalcone (B49325) backbone (α and β protons), and the protons of the methoxy (B1213986) groups. The chemical shifts (δ) would indicate their electronic environment, and the coupling constants (J) would reveal connectivity between neighboring protons, which is crucial for determining the substitution patterns on the aromatic rings and the stereochemistry of the double bond.

¹³C NMR would detect all unique carbon atoms, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methoxy carbons.

2D NMR experiments would be used to establish definitive correlations. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is critical for connecting fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away. This would be essential to confirm the placement of the methoxy and hydroxyl groups on the correct aromatic rings.

Despite the critical role of NMR in structural elucidation, a complete and publicly accessible assignment of the ¹H and ¹³C NMR data specifically for this compound is not available in the reviewed scientific literature. While data for isomeric and related chalcones are published, they cannot be used for this specific compound due to structural differences.

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, the expected molecular formula is C₁₇H₁₆O₅. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an exact mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This experimental mass would then be compared to the theoretical mass calculated for the formula C₁₇H₁₆O₅. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

While the theoretical molecular formula and weight are known, specific experimental HRMS data confirming the exact mass of this compound could not be located in the surveyed literature.

UV-Vis and IR spectroscopy provide valuable information about the electronic structure and functional groups present in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For a chalcone, the spectrum is typically characterized by two main absorption bands. These bands arise from the π → π* electronic transitions within the conjugated system, which includes the two aromatic rings and the α,β-unsaturated carbonyl group. The position (λmax) and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) stretching (a broad band typically around 3200-3600 cm⁻¹), the conjugated carbonyl (C=O) stretching (around 1630-1660 cm⁻¹), the carbon-carbon double bond (C=C) stretching of the enone and aromatic rings (in the 1450-1600 cm⁻¹ region), and the C-O stretching of the ethers and phenols.

Detailed experimental UV-Vis (λmax) and IR (specific absorption frequencies in cm⁻¹) spectra for this compound are not available in the reviewed scientific sources.

Stereochemical Analysis and Conformational Studies of the Chalcone Backbone

The chalcone backbone contains a carbon-carbon double bond between the α and β carbons. This bond can exist in two stereoisomeric forms: E (trans) or Z (cis). The E-isomer is generally more stable and more common in nature and synthesis due to reduced steric hindrance.

The stereochemistry of the double bond can be determined definitively using ¹H NMR spectroscopy. The coupling constant between the α- and β-protons (³JHαHβ) is diagnostic: a large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans arrangement, while a smaller value (10-12 Hz) indicates a cis configuration.

Conformational studies investigate the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For chalcones, key conformational aspects include the relative orientations of the two aromatic rings and the enone system. These conformations can be studied using techniques such as X-ray crystallography for solid-state analysis or computational modeling (e.g., using Density Functional Theory - DFT) for predicting the most stable conformations in the gas phase or solution. ufms.br Such studies are crucial for understanding the molecule's shape, which in turn influences its biological activity.

Specific experimental or computational studies on the stereochemistry and conformation of this compound were not found in the available literature. For related chalcones, the E (trans) configuration is consistently reported as the more stable form. ufms.br

Mechanistic Studies of Biological Activities

Antitumor Research Investigations

Research has identified the specific chalcone (B49325) derivative, 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC), also known as Flavokavain C (FKC), as a compound with selective antitumor properties. preprints.orgnih.gov Studies have demonstrated its ability to selectively inhibit the proliferation of breast cancer (BC) cells. preprints.orgnih.gov This compound is a subclass of flavonoids, which are natural polyphenolic compounds recognized for a variety of biological properties, including anticancer effects. preprints.orgnih.gov The antitumor activity of flavonoids is often dependent on the specific arrangement of hydroxyl groups on the molecule's structure. nih.gov Flavokavains, including DDC, have shown anticancer properties against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov

A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has also been investigated for its cytotoxicity against a panel of six human cancer cell lines. nih.gov Among the tested lines (SMMC-7721, 8898, HeLa, SPC-A-1, 95-D, and GBC-SD), the SMMC-7721 liver cancer cells were found to be the most sensitive. nih.gov

Table 1: In Vitro Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) against SMMC-7721 Cells

| Parameter | Value (µM) |

| IC50 | 32.3 ± 1.13 |

| EC50 | 9.00 ± 0.36 |

Data sourced from pharmacological research on DMC. nih.gov

Chalcones, as a class of compounds, exert their antiproliferative effects through a multitude of molecular mechanisms. nih.gov These natural precursors to flavonoids can inhibit the growth of cancer cells by targeting a wide array of molecular pathways. nih.govresearchgate.net The mechanisms are pleiotropic and include the induction of various forms of programmed cell death, modulation of the cell cycle, and interference with key signaling pathways essential for cancer cell survival and proliferation. nih.gov The inhibition of cell proliferation by chalcones is often a result of their ability to induce mitochondrial dysfunction, leading to an accumulation of reactive oxygen species (ROS) which in turn triggers cell death. nih.gov

A significant mechanism behind the antitumor activity of chalcones is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that chalcones frequently trigger the intrinsic apoptotic pathway, which is centered around the mitochondria. nih.govthermofisher.com This pathway is initiated by cellular stresses, such as DNA damage or growth factor deprivation. thermofisher.com

Studies on 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) have shown that it specifically triggers intrinsic apoptosis in breast cancer cells. preprints.orgnih.govmdpi.com The process involves altering the mitochondrial outer membrane potential (Δψm). preprints.orgnih.gov Chalcones modulate the balance of the Bcl-2 family of proteins, leading to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The released cytochrome c then activates a cascade of caspase enzymes, including caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase), ultimately leading to the dismantling of the cell. nih.govnih.gov This caspase-dependent apoptosis is a hallmark of the anticancer effects of many chalcone derivatives. nih.govfrontiersin.org

Table 2: Key Molecular Events in Chalcone-Induced Intrinsic Apoptosis

| Molecular Event | Role in Apoptosis | Associated Chalcones |

| Bax Upregulation | Pro-apoptotic; promotes mitochondrial permeabilization | Isoliquiritigenin, Chalcone 5 nih.govnih.gov |

| Bcl-2 Downregulation | Anti-apoptotic; its decrease allows apoptosis to proceed | Isoliquiritigenin, Chalcone 5 nih.govnih.gov |

| Cytochrome c Release | Activates the caspase cascade | Chalcone 5, Hybrid Chalcones nih.govnih.gov |

| Caspase-9 Activation | Initiator caspase for the intrinsic pathway | General Chalcone Derivatives researchgate.net |

| Caspase-3 Activation | Executioner caspase; cleaves cellular proteins | Isoliquiritigenin, Chalcone 5 nih.govnih.gov |

In addition to apoptosis, chalcones have been found to induce autophagy, a cellular self-degradation process where damaged organelles and proteins are broken down and recycled. nih.gov This process can sometimes lead to cell death, functioning as another tumor suppression mechanism. The compound 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) has been shown to concurrently trigger both autophagy and intrinsic apoptosis in breast cancer cells. preprints.orgnih.gov The induction of autophagy is often identified by the detection of the protein marker LC3-II, which becomes localized to autophagosomes during the process. preprints.org Studies on DDC confirmed an increase in the LC3-II signal in treated breast cancer cells. preprints.org Other chalcones, such as Licochalcone A, have also been observed to induce autophagy in osteosarcoma cells. nih.gov The ability of some chalcone derivatives to induce autophagy is linked to their interaction with key regulatory proteins, such as the mTOR protein. nih.govovid.com

The antiproliferative activity of chalcones is closely linked to their ability to halt the cell cycle, preventing cancer cells from dividing uncontrollably. nih.gov Chalcones can interfere with the cell cycle at various phases, though many act as antimitotic agents that inhibit the G2/M phase. nih.govresearchgate.net However, 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) has been specifically shown to induce cell cycle arrest in the G0/G1 phase in breast cancer cells. preprints.orgnih.gov A similar effect was observed with a related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), which also caused an increased number of HeLa cervical cancer cells in the G0/G1 phase. semanticscholar.org This arrest is achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.gov

Table 3: Cell Cycle Arrest Induced by Specific Chalcone Derivatives

| Chalcone Derivative | Cancer Cell Line | Phase of Arrest |

| 2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC) | Breast Cancer Cells | G0/G1 preprints.orgnih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical Cancer) | G0/G1 semanticscholar.org |

| New O-alkyl Chalcone Derivative (Chalcone 5) | HeLa, HCT-116 | G0/G1 nih.gov |

| General Chalcone Derivatives | Various Cancer Cells | G2/M nih.govresearchgate.netnih.gov |

Enzyme Inhibition and Modulation Research

Research has specifically investigated the inhibitory effects of 2,2'-Dihydroxy-4',6'-dimethoxychalcone on human monoamine oxidase (hMAO) enzymes, which are critical in the metabolism of neurotransmitters.

This compound has been identified as a potent inhibitor of human monoamine oxidase-A (hMAO-A). nih.gov In a study evaluating a series of natural and synthetic chalcones, this specific compound demonstrated significant inhibitory activity against the hMAO-A isoform. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.39 μM, highlighting its strong effect on this enzyme. nih.gov This positions it as one of the more powerful inhibitors among the natural chalcones tested in that particular study. nih.gov

In contrast to its potent activity against MAO-A, this compound shows significantly less inhibitory effect on the human monoamine oxidase-B (hMAO-B) isoform. The IC₅₀ value for its inhibition of hMAO-B was found to be greater than 100 μM, indicating weak activity. nih.gov This demonstrates a high degree of selectivity for the MAO-A isoform over the MAO-B isoform. This selectivity is a notable characteristic, as other tested chalcone derivatives exhibited potent and selective inhibition of hMAO-B. nih.govnih.gov For example, 4-dimethylaminochalcone was found to be a highly potent and selective hMAO-B inhibitor. nih.gov

| Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| Human MAO-A | 0.39 | nih.gov |

| Human MAO-B | >100 | nih.gov |

The chalcone scaffold has been extensively explored as a template for developing acetylcholinesterase (AChE) inhibitors, which are relevant in the context of neurological conditions like Alzheimer's disease. nih.govnih.gov Numerous studies have reported the synthesis and in vitro evaluation of various chalcone derivatives, demonstrating that this class of compounds can effectively bind to and inhibit the AChE enzyme. nih.govmdpi.comnih.gov The inhibitory activity of these derivatives often falls within the micromolar range, with some compounds showing IC₅₀ values between 9.3 μM and 68.7 μM. nih.govnih.gov

Molecular modeling and docking studies suggest that chalcones can interact with key amino acid residues in both the catalytic and peripheral sites of the AChE enzyme. mdpi.comnih.gov Structural modifications to the two aryl rings of the chalcone backbone, such as the addition of hydroxyl groups, amino moieties, or halogens, can significantly influence their inhibitory potency and selectivity. mdpi.combenthamscience.com For instance, some benzylaminochalcone derivatives have shown significant AChE inhibitory activities with IC₅₀ values ranging from 23 to 39 µM. mdpi.com This research highlights the potential of the chalcone framework as a valuable starting point for designing novel and effective AChE inhibitors. nih.govmdpi.com

The pharmacological interest in chalcones extends to their interaction with a wide array of other enzyme systems critical to cellular function and disease pathology.

Tyrosine Kinases : Chalcone derivatives have been identified as inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). nih.govmdpi.com Compounds such as butein, marein, and phloretin (B1677691) inhibit EGFR tyrosine kinase activity with IC₅₀ values of 8 μM, 19 μM, and 25 μM, respectively. nih.gov Molecular modeling suggests these chalcones can fit into the ATP-binding pocket of EGFR, with hydroxyl groups on the structure being important for this inhibitory action. nih.gov Other studies have explored chalcones as inhibitors against different tyrosine kinases like FGFR1 and KIT, further establishing their role as potential anticancer agents targeting these enzymes. japsonline.comacs.org

Histone Deacetylases (HDACs) : HDACs are a significant target in cancer and inflammation research, and certain natural chalcones have been found to inhibit their activity. nih.govspandidos-publications.com In one study, butein, isoliquiritigenin, and homobutein (B600574) demonstrated HDAC inhibitory activity, with IC₅₀ values ranging from 60 to 190 µM. nih.govspandidos-publications.com The research suggests that chalcones can serve as lead compounds for developing dual inhibitors that target both HDACs and the NF-κB pathway. nih.gov Synthetic chalcone derivatives incorporating zinc-binding groups have also been designed as potent HDAC inhibitors. nih.gov

Glycosidases : Chalcones are recognized for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.orgjst.go.jpnih.gov This inhibitory action is considered a therapeutic approach for managing type 2 diabetes. jst.go.jp Numerous studies on coumarin-chalcone hybrids and chalcone-1H-1,2,3-triazole derivatives have reported significant α-glucosidase inhibitory activity, with some compounds showing IC₅₀ values much lower than the standard drug, acarbose. frontiersin.orgjst.go.jpnih.gov

Cytochrome P450s : The interaction of chalcones with cytochrome P450 (CYP450) enzymes, which are central to drug metabolism, has also been a subject of investigation. nih.gov In silico studies have explored the potential of chalcone analogues to interact with and target CYP450 enzymes in various organisms. researchgate.net Understanding these interactions is crucial for evaluating the metabolic fate and potential drug-drug interactions of chalcone-based therapeutic agents.

| Enzyme Target | Chalcone Derivative Example | Reported IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Butein | 8 | nih.gov |

| Histone Deacetylases (HDACs) | Butein | 60 - 190 (range for active chalcones) | nih.govspandidos-publications.com |

| α-Glucosidase | Coumarin-chalcone derivative (3t) | 24.09 | frontiersin.org |

| Acetylcholinesterase (AChE) | Chalcone derivative (2b) | 9.3 | nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies of this compound

Anti-inflammatory Research Perspectives

The potential for chalcone compounds to mitigate inflammatory processes is a key area of scientific investigation. Research delves into how these molecules interact with cellular signaling to suppress inflammatory responses.

Suppression of Inflammatory Responses by Chalcone Compounds

Chalcones, including this compound, have been identified as potent inhibitors of inflammatory mediators. Studies on lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation, show that this compound can significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net The expression of key enzymes involved in the inflammatory cascade, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also markedly suppressed by treatment with this chalcone. nih.govnih.gov

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways. nih.gov Mechanistic studies reveal that the compound interferes with the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.govresearchgate.net

Treatment with the chalcone has been shown to reduce the levels of NF-κB, p38, and c-Jun N-terminal kinase (JNK) proteins. nih.govnih.gov It specifically inhibits the nuclear translocation of the NF-κB/p65 subunit, a crucial step in the activation of pro-inflammatory gene transcription. nih.govnih.gov By disrupting these signaling cascades, the compound effectively dampens the cellular machinery responsible for producing inflammatory mediators. nih.gov

Table 1: Effects of this compound on Inflammatory Mediators and Pathways

| Target | Observed Effect | Signaling Pathway | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Production Inhibited | NF-κB / MAPK | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Production Inhibited | NF-κB / MAPK | nih.govnih.gov |

| TNF-α, IL-6, IL-1β | Production Inhibited | NF-κB / MAPK | nih.gov |

| iNOS, COX-2 | Expression Suppressed | NF-κB / MAPK | nih.govnih.gov |

| NF-κB/p65 | Nuclear Translocation Reduced | NF-κB | nih.govnih.gov |

| p38, JNK | Protein Levels Reduced | MAPK | nih.govnih.gov |

Antioxidant Research Principles

The antioxidant properties of chalcones are another cornerstone of their biological activity. This involves both direct interaction with reactive oxygen species (ROS) and the enhancement of the body's own antioxidant defenses.

Free Radical Scavenging Capabilities of Chalcone Compounds

Chalcones are recognized for their ability to directly neutralize harmful free radicals. This activity is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.govmdpi.com The fundamental principle of these assays is the ability of an antioxidant compound to donate an electron or hydrogen atom to the stable radical, thus neutralizing it, a process that is typically measured by a change in color spectrophotometrically. mdpi.commdpi.com

The free radical scavenging activity of 2'-hydroxy-4',6'-dimethoxychalcones has been evaluated, with studies indicating that these compounds can effectively scavenge more than two equivalents of radicals. nih.gov The presence and position of hydroxyl groups on the chalcone scaffold are crucial for this activity, as they act as the primary sites for radical quenching. researchgate.net

Table 2: Common Assays for Free Radical Scavenging

| Assay | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decolorization of the purple DPPH solution, measured by absorbance at ~517 nm. | mdpi.com |

| ABTS Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+). | Bleaching of the blue-green ABTS•+ solution, measured by absorbance at ~734 nm. | mdpi.com |

Activation of Endogenous Antioxidant Systems (e.g., Nrf2-ARE pathway)

Beyond direct scavenging, certain chalcones can bolster the cell's intrinsic antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes. researchgate.net

A closely related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) (DDC), has been identified as a potent activator of the Nrf2-ARE pathway. nih.gov In studies using human keratinocyte cells, treatment with DDC led to a concentration-dependent increase in the expression of heme oxygenase-1 (HO-1), a critical antioxidant enzyme regulated by Nrf2. nih.gov This activation of the Nrf2 pathway was shown to be instrumental in protecting the cells against UV radiation-induced ROS production and subsequent cell injury. nih.gov The ability to upregulate endogenous protective enzymes like HO-1 represents a significant and potentially more durable antioxidant strategy compared to direct radical scavenging alone. nih.gov

Antimicrobial and Antiparasitic Activity Research Directions for Chalcones

The structural framework of chalcones has served as a template for investigating new antimicrobial and antiparasitic agents. This class of compounds has demonstrated a broad spectrum of activity, indicating their potential as lead molecules in drug discovery. nih.govresearchgate.net

Research on various chalcone derivatives has shown promising antibacterial activity against a range of pathogens, including the clinically significant Staphylococcus aureus. nih.gov Similarly, antifungal properties have been reported, with 2'-Hydroxychalcone showing activity against the Paracoccidioides spp. complex. medchemexpress.com

In the realm of antiparasitic research, the chalcone structure is also of great interest. A notable example is the activity of 2',6'-dihydroxy-4'-methoxychalcone, a structural isomer of the titular compound, against Leishmania amazonensis. nih.gov This compound demonstrated significant in vitro activity against both the promastigote and intracellular amastigote forms of the parasite, with 50% effective doses of 0.5 µg/mL and 24 µg/mL, respectively. nih.gov Mechanistic studies suggested that the compound is selectively toxic to the parasite, causing disorganization of its mitochondria without damaging the host macrophages. nih.gov These findings highlight the potential of the chalcone scaffold as a promising starting point for the development of novel antimicrobial and antiparasitic therapies.

Exploration of Specific Molecular Interactions with Receptors and Proteins

The biological activities of this compound have been elucidated through various studies investigating its interactions at the molecular level. Research has primarily focused on its ability to modulate signaling pathways involved in inflammation and melanogenesis by directly or indirectly interacting with key regulatory proteins.

Interactions with Proteins in Inflammatory Pathways

Studies have shown that this chalcone can significantly mitigate inflammatory responses. nih.gov Its mechanism of action involves the modulation of crucial proteins within the nuclear factor kappa B (NF-κB) signaling pathway. Treatment with the compound has been observed to reduce the levels of NF-κB and p38, as well as c-Jun N-terminal kinase (JNK) proteins. nih.gov A key step in NF-κB activation is the translocation of the p65 subunit into the nucleus; this compound has been found to effectively reduce this nuclear translocation. nih.gov

By inhibiting the NF-κB pathway, the compound consequently suppresses the expression of downstream inflammatory mediators. A notable decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins has been documented following treatment with this chalcone. nih.gov

| Target Protein/Factor | Observed Effect | Pathway | Reference |

|---|---|---|---|

| Nuclear Factor kappa B (NF-κB/p65) | Reduced protein levels and nuclear translocation | NF-κB Signaling | nih.gov |

| p38 | Reduced protein levels | MAPK Signaling | nih.gov |

| c-Jun N-terminal kinase (JNK) | Reduced protein levels | MAPK Signaling | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased expression | Inflammatory Response | nih.gov |

| Cyclooxygenase-2 (COX-2) | Decreased expression | Inflammatory Response | nih.gov |

Interactions with Proteins in Melanogenesis Pathways

The compound has also demonstrated potent inhibitory effects on melanogenesis. nih.gov This activity is attributed to its interaction with enzymes and transcription factors that regulate melanin (B1238610) production. It directly targets key enzymes in the melanin synthesis pathway, leading to a notable decrease in the expression of tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. nih.gov

The regulatory mechanism extends to the upstream signaling cascades that control the expression of these enzymes. The chalcone downregulates the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanogenesis. nih.gov This downregulation is achieved through the modulation of multiple signaling pathways:

MAPK Pathway: It downregulates p38 and JNK while upregulating extracellular signal-regulated kinase (ERK). nih.gov

PKA/CREB Pathway: It downregulates cAMP-dependent protein kinase (PKA) and cAMP response element-binding protein (CREB). nih.gov

Wnt/β-catenin Pathway: It influences this pathway by downregulating glycogen (B147801) synthase kinase-3β (GSK3β) and β-catenin, while upregulating the phosphorylated form of β-catenin (p-β-catenin). nih.gov It also downregulates protein kinase B (AKT). nih.gov

| Target Protein/Factor | Observed Effect | Pathway | Reference |

|---|---|---|---|

| Tyrosinase | Decreased expression and activity | Melanin Synthesis | nih.gov |

| Tyrosinase-related protein (TRP)-1 | Decreased expression | Melanin Synthesis | nih.gov |

| Tyrosinase-related protein (TRP)-2 | Decreased expression | Melanin Synthesis | nih.gov |

| Microphthalmia-associated transcription factor (MITF) | Downregulated | Transcriptional Regulation | nih.gov |

| Extracellular signal-regulated kinase (ERK) | Upregulated | MAPK Signaling | nih.gov |

| cAMP-dependent protein kinase (PKA) | Downregulated | PKA/CREB Signaling | nih.gov |

| cAMP response element-binding protein (CREB) | Downregulated | PKA/CREB Signaling | nih.gov |

| Protein Kinase B (AKT) | Downregulated | PI3K/AKT Signaling | nih.gov |

| Glycogen synthase kinase-3β (GSK3β) | Downregulated | Wnt/β-catenin Signaling | nih.gov |

| β-catenin | Downregulated | Wnt/β-catenin Signaling | nih.gov |

| p-β-catenin | Upregulated | Wnt/β-catenin Signaling | nih.gov |

Interactions with Anti-Apoptotic Proteins

In the context of cancer research, a structurally similar compound, 2',4-dihydroxy-4',6'-dimethoxychalcone, has been studied for its interactions with anti-apoptotic proteins in breast cancer cells. mdpi.com In silico simulations predicted favorable molecular interactions between this chalcone derivative and members of the Bcl-2 family (Bcl-2, Bcl-XL, and MCL-1) as well as the mTOR protein. mdpi.com For Bcl-2, hydrogen bond interactions were identified with residues GLN25 and SER24. mdpi.com The interaction with Bcl-XL was characterized by π-cation interactions at ARG99 and hydrogen bonds at GLY89 and GLY98. mdpi.com For MCL-1, hydrogen bonds were predicted with THR96, MET80, and HIE54. mdpi.com The most favorable binding energies were observed with mTOR and Mcl-1, suggesting a strong potential for interaction. mdpi.com While these findings are for a closely related molecule, they provide a basis for investigating similar interactions for this compound.

Structure Activity Relationship Sar Investigations

Correlation of Specific Chemical Moieties with Observed Biological Activities

The biological profile of 2,2'-Dihydroxy-4',6'-dimethoxychalcone is a composite of the contributions from its core chalcone (B49325) scaffold and its unique substitution pattern. The α,β-unsaturated carbonyl system of the chalcone backbone is a key pharmacophore responsible for a wide range of biological activities. researchgate.netjournaljabb.com The specific hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound further modulate these activities, leading to a distinct pharmacological profile.

Research has linked this compound and its close structural relatives to several significant biological effects:

Anti-Inflammatory Activity : Chalcones, including hydroxylated and methoxylated derivatives, are known to possess anti-inflammatory properties. nih.gov Studies on 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) have shown it can significantly mitigate the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines by reducing the expression of COX-2 and iNOS proteins. mdpi.com This activity is attributed to its ability to modulate inflammatory pathways such as the nuclear factor kappa B (NF-κB) signaling cascade. mdpi.com Similarly, the dihydrochalcone (B1670589) variant, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC), has been shown to reduce neutrophil migration and modulate the secretion of inflammatory proteins from macrophages. researchgate.netsolubilityofthings.com

Neuroprotective Effects : Certain chalcone and dihydrochalcone structures exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.netresearchgate.net The dihydrochalcone analogue, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, has demonstrated the ability to improve learning and memory in preclinical models of Alzheimer's disease, suggesting its potential as a neuroprotective agent. researchgate.netresearchgate.net

Anti-Melanogenic Properties : 2'-Hydroxy-4',6'-dimethoxychalcone has been identified as a potent inhibitor of melanogenesis. mdpi.com It effectively decreases the expression and activity of key enzymes in melanin (B1238610) synthesis, such as tyrosinase and tyrosinase-related proteins (TRP-1 and TRP-2). mdpi.com This effect is achieved by downregulating the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. mdpi.com

| Biological Activity | Key Structural Moiety/Mechanism | Observed Effect of this compound or Analogue |

|---|---|---|

| Anti-Inflammatory | α,β-Unsaturated Carbonyl System; Hydroxyl/Methoxy Groups | Inhibition of NO, PGE2, COX-2, and iNOS; Modulation of NF-κB pathway. mdpi.com |

| Neuroprotective | Chalcone/Dihydrochalcone Scaffold | Inhibition of acetylcholinesterase (AChE); Improved cognitive function in preclinical models. researchgate.netresearchgate.net |

| Anti-Melanogenic | 2'-Hydroxy, 4',6'-Dimethoxy Pattern | Decreased expression of tyrosinase, TRP-1, and TRP-2; Downregulation of MITF. mdpi.com |

| Antioxidant | Phenolic Hydroxyl Groups | Potential for free radical scavenging. nih.gov |

Impact of Hydroxyl and Methoxy Group Positions on Target Affinity and Efficacy

The specific placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the two aromatic rings of the chalcone scaffold is a critical determinant of biological activity, influencing factors like binding affinity to target proteins, membrane permeability, and metabolic stability.

For instance, the 2'-hydroxy group on the A-ring is a common feature in many biologically active chalcones. This hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which can influence the planarity and electronic properties of the molecule. nih.gov This feature is often crucial for activities such as antitumor and anti-inflammatory effects.

In a comparative study of different dimethoxychalcone derivatives, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) demonstrated the most potent anti-melanogenic and anti-inflammatory effects when compared to other isomers like 2'-hydroxy-3,4'-dimethoxychalcone and 2'-hydroxy-4,4'-dimethoxychalcone. mdpi.com This highlights the importance of the substitution pattern on the A-ring (the ring attached to the carbonyl group).

| Substitution Pattern | Observed Impact on Biological Activity | Reference |

|---|---|---|

| 2'-Hydroxy Group | Often crucial for activity; can form intramolecular hydrogen bonds, influencing molecular conformation. | nih.gov |

| 4',6'-Dimethoxy Groups (on 2'-Hydroxychalcone) | Showed the most potent anti-inflammatory and anti-melanogenic activity compared to other dimethoxy isomers. | mdpi.com |

| 2',6'-Dihydroxy Moiety (in Dihydrochalcones) | Confers stronger antioxidant activity than a 2',4'-dihydroxy pattern due to enhanced radical stabilization. | raiuniversity.edu |

| Methoxy vs. Hydroxy Groups | Hydroxyl groups are key for antioxidant activity, while methoxylation can improve metabolic stability and permeability. | nih.gov |

Influence of Stereochemistry on Pharmacological Profiles

The stereochemistry of chalcones primarily revolves around the geometric isomerism of the Cα=Cβ double bond in the propenone linker, which can exist in either a trans (E) or cis (Z) configuration. mdpi.com The E isomer is thermodynamically more stable and is the predominant form found in nature and in synthetic preparations. mdpi.comraiuniversity.edu The Z isomer is less stable due to steric hindrance between the A-ring and the carbonyl group. mdpi.com

While the E form is more common, the two isomers can have different pharmacological profiles. In some cases, the less stable Z isomer may exhibit enhanced biological activity. For example, one study found that a phototransformed cis-chalcone (B1234215) derivative showed more potent antitumorigenic activity than its original trans form. nih.gov This difference in activity arises because the distinct three-dimensional shapes of the isomers can lead to different binding affinities and interactions with target enzymes or receptors. solubilityofthings.com

However, the potential for photoisomerization from the trans to the cis form can be influenced by the substitution pattern. It has been reported that the presence of a hydroxyl group in the 2'-position of the trans-chalcone structure can prevent this phototransformation. nih.gov Given that this compound possesses a 2'-hydroxy group, it is expected to be stable in its E configuration, which is a significant factor for its consistent pharmacological profile. The core structure of this specific chalcone is achiral, meaning it does not have enantiomers unless chiral centers are introduced via derivatization.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. For chalcones, QSAR studies have been employed to predict their efficacy as anticancer, antimitotic, and acetylcholinesterase-inhibiting agents, and to guide the design of more potent derivatives. researchgate.net

These models use a set of calculated molecular descriptors to represent the physicochemical properties of the chalcone derivatives. The descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. Key descriptor classes used in chalcone QSAR studies include:

Topological Descriptors : These describe the atomic connectivity and branching of the molecule.

Electrostatic and Quantum Chemical Descriptors : These relate to the electronic properties of the molecule, such as charge distribution and the energy of the Highest Occupied Molecular Orbital (HOMO). For instance, BCUT descriptors, which relate to atomic charge, and HOMO energy have been identified as crucial for modeling the antimitotic activity of chalcones. researchgate.net

Geometrical Descriptors : These define the three-dimensional shape and size of the molecule.

QSAR models for chalcone derivatives have demonstrated good predictive power. For example, a model for antimitotic chalcones achieved a high correlation coefficient (R²) of 0.965, indicating a strong relationship between the selected descriptors and the observed activity. researchgate.net In another study on chalcone-based acetylcholinesterase inhibitors, a 2D-QSAR model yielded an R² value of 0.9398, confirming the robustness of the model for predicting inhibitory potential. Such predictive models are invaluable tools in medicinal chemistry for prioritizing synthetic targets and accelerating the drug discovery process.

| QSAR Study Focus | Key Molecular Descriptors Identified | Model Performance Metric (Example) |

|---|---|---|

| Antimitotic Activity of Chalcones | Topological indices, BCUT descriptors (Charge), Autocorrelation descriptors, HOMO energy. researchgate.net | R² = 0.965 |

| Acetylcholinesterase Inhibition | 2D descriptors. | R² = 0.9398 |

| Anticancer Activity (Dihydropyrimidinones) | Topological and autocorrelated descriptors. | R² = 0.98 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Studies on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) have utilized in silico simulations to predict its interactions with several anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov These simulations revealed promising molecular interactions with proteins such as mTOR, Mcl-1, Bcl-XL, and Bcl-2. nih.gov The regulation of Bcl-XL and Bcl-2 proteins showed variation depending on the breast cancer subtype being modeled, but DDC demonstrated favorable binding in these simulations. nih.gov Among the pro-survival proteins investigated, mTOR and Mcl-1 exhibited the most favorable binding interactions with DDC, suggesting a potential mechanism for its observed ability to induce autophagy and apoptosis in cancer cells. nih.gov

Similarly, molecular docking has been applied to derivatives like 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) . These studies shed light on how DMC and its bioactive derivatives interact with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govresearchgate.net The simulations showed that these compounds can fit into the binding pocket of CDK2 with binding energies ranging from -7.1 to -9.6 kcal/mol, indicating stable interactions. nih.gov These interactions were stabilized by hydrogen bonds with key amino acid residues within the receptor's active site. nih.gov

Other related chalcones have been docked against different targets. For instance, 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) (DHMDC) was studied for its interaction with acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.govresearchgate.net Molecular docking simulations were performed to predict the binding mode of DHMDC at the peripheral site of AChE, helping to analyze the noncovalent enzyme-ligand interactions that could explain its neuroprotective potential. nih.gov

| Chalcone Derivative | Protein Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | mTOR, Mcl-1, Bcl-XL, Bcl-2 | Showed favorable binding interactions, particularly with mTOR and Mcl-1, suggesting a role in autophagy and apoptosis. | nih.gov |

| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | Cyclin-dependent kinase 2 (CDK2) | Binding energies ranged from -7.1 to -9.6 kcal/mol, with key H-bonding interactions. | nih.govresearchgate.net |

| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | Acetylcholinesterase (AChE) | Predicted binding mode at the peripheral site of the enzyme, explaining potential inhibitory action. | nih.govresearchgate.net |

| 2',5'-dihydroxy-3,4-dimethoxychalcone | Epidermal Growth Factor Receptor (EGFR) | Demonstrated high binding affinity (-7.67 kcal/mol) via hydrogen bonds with Met769 and Lys721. | unsoed.ac.id |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Refinement

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time.

For derivatives of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) , in silico molecular dynamics simulations were employed to understand their interaction with the HPV16 E6 oncoprotein, a viral protein associated with cervical cancer. researchgate.net These simulations, along with binding free energy calculations, provided deeper insight into the stability of the chalcone-protein complex, helping to explain the enhanced anticancer activity of certain amino acid-conjugated derivatives. researchgate.net

MD simulations are also used to confirm the structural constancy of protein-ligand complexes. researchgate.net By analyzing metrics such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF), researchers can determine if the ligand remains stably bound within the active site and how its presence affects the protein's flexibility. researchgate.net For other chalcone derivatives, MD simulations have confirmed the stability of their complexes with targets like the BRD4 protein, validating the interactions predicted by initial docking studies. researchgate.net These simulations confirmed that crucial hydrogen bonds with vital amino acids, such as ASN140 in BRD4, were maintained throughout the simulation, which is necessary for inhibitory activity. researchgate.net

In Silico Prediction of Biological Pathways and Mechanisms of Action

Computational approaches, particularly network pharmacology, are powerful tools for predicting the biological pathways affected by a compound. By analyzing the interactions between a drug, its potential targets, and the broader network of proteins, these methods can generate hypotheses about its mechanism of action.

A network pharmacology analysis of 2′,6′-dihydroxy-4′-methoxydihydrochalcone , a related dihydrochalcone, identified it as a core compound in a formula used for treating diabetic kidney disease. researchgate.net The study predicted five core targets for the compound: TP53, SRC, STAT3, PIK3CA, and AKT1. researchgate.net Molecular docking subsequently confirmed that the chalcone had a good binding ability to these targets, suggesting its therapeutic effects are mediated through these key proteins. researchgate.net

For 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) , in silico simulations were used to predict its role in modulating autophagy and the intrinsic apoptosis pathway. nih.gov The favorable binding interactions with mTOR and various Bcl-2 family proteins computationally support the experimental findings that DDC inhibits breast cancer cell proliferation by triggering these specific cellular processes. nih.gov

Furthermore, experimental studies have identified that other related chalcones, such as 2'-hydroxy-4',6'-dimethoxychalcone , act by downregulating pathways involving microphthalmia-associated transcription factor (MITF), cAMP-dependent protein kinase (PKA), and c-Jun N-terminal kinase (JNK), while upregulating the extracellular signal-regulated kinase (ERK) pathway. nih.gov These identified pathways serve as targets for future in silico studies to further refine the understanding of the compound's mechanism of action.

Advanced Chemoinformatics for Virtual Screening and Compound Library Design

Chemoinformatics combines computational methods to analyze large datasets of chemical compounds, making it essential for virtual screening and the design of new compound libraries. Structure-based virtual screening, for example, uses docking to screen vast databases of compounds against a specific protein target to identify potential hits.

In one such study, a database of bioactive chalcones was extracted from the PubChem database and subjected to a structure-based virtual screening process to identify potential inhibitors of cyclooxygenase 2 (COX-2) and dipeptidyl peptidase IV (DPP-IV), which are respective targets for anti-inflammatory and antidiabetic drugs. researchgate.net This chemoinformatic approach successfully identified a "chalcone hit" from the library that showed promising in silico binding affinity for both targets, demonstrating the power of virtual screening to quickly find lead compounds for further development. researchgate.net The chalcone scaffold, due to its synthetic accessibility and diverse biological activities, is frequently used as a foundational structure in the design of new compound libraries for drug discovery.

Future Research Directions and Translational Perspectives

Development of Novel 2,2'-Dihydroxy-4',6'-Dimethoxychalcone Derivatives with Enhanced Bioactivity and Selectivity

The core structure of this compound provides a versatile scaffold for chemical modification to improve its pharmacological properties. Medicinal chemistry strategies are pivotal in designing new derivatives with enhanced potency, target selectivity, and improved pharmacokinetic profiles. mdpi.com Key approaches include Structure-Activity Relationship (SAR) studies and molecular hybridization. mdpi.comnih.gov

SAR studies systematically alter the functional groups on the chalcone (B49325) backbone to determine their effect on biological activity. For instance, research on various 2'-hydroxy-dimethoxychalcone isomers has demonstrated that the precise positioning of the methoxy (B1213986) groups significantly influences bioactivity. A comparative study highlighted that among several derivatives, 2'-hydroxy-4',6'-dimethoxychalcone (referred to as 4',6'-DMC in the study) exhibited the most potent anti-melanogenic and anti-inflammatory effects. nih.gov This suggests that the 4',6'-dimethoxy substitution pattern on the A-ring is particularly favorable for these activities.

Future development could involve:

Bioisosteric Replacements: Swapping existing functional groups with others that have similar physical or chemical properties to enhance binding affinity or reduce metabolic breakdown. mdpi.com

Molecular Hybridization: Combining the chalcone scaffold with other known pharmacophores to create hybrid molecules that may act on multiple targets or exhibit synergistic effects. mdpi.com This approach aims to develop agents for complex diseases where a multi-target strategy is beneficial. nih.gov

Synthesis of Heterocyclic Analogs: Replacing one or both of the aryl rings with heterocyclic systems, a strategy known to produce compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

A study comparing 2'-hydroxy-4',6'-dimethoxychalcone with other isomers provides insight into how structural changes impact specific biological activities.

| Compound | Key Structural Feature | Observed Potency (Anti-melanogenic & Anti-inflammatory) |

| 2'-hydroxy-3,4'-dimethoxychalcone | Methoxy groups at C3 and C4' | Less potent than 4',6'-DMC |

| 2'-hydroxy-4,4'-dimethoxychalcone | Methoxy groups at C4 and C4' | Less potent than 4',6'-DMC |

| 2'-hydroxy-3',4'-dimethoxychalcone | Methoxy groups at C3' and C4' | Less potent than 4',6'-DMC |

| 2'-hydroxy-4',6'-dimethoxychalcone | Methoxy groups at C4' and C6' | Most potent among tested isomers nih.gov |

This table is generated based on comparative findings discussed in the referenced literature. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds or Therapeutic Modalities

Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in treating multifactorial diseases like cancer. genesispub.org Exploring the synergistic potential of this compound could lead to more effective and safer therapeutic regimens by allowing for lower doses of combined drugs, thereby minimizing side effects. mdpi.com

Future research should investigate the combination of this chalcone with:

Conventional Chemotherapeutics: Given the anti-proliferative activities of many chalcones, combining this compound with standard anticancer drugs could enhance tumor cell killing or overcome drug resistance.

Other Natural Bioactive Compounds: Natural products often act on multiple cellular pathways. frontiersin.org Combining this chalcone with other phytochemicals, such as curcumin (B1669340) or resveratrol, could lead to enhanced antioxidant, anti-inflammatory, or neuroprotective effects through complementary mechanisms of action. genesispub.org

Anti-inflammatory Drugs: In diseases with a strong inflammatory component, combining the chalcone with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could provide a more potent and comprehensive suppression of inflammatory pathways.

Synergistic interactions can be classified as either pharmacodynamic (where agents influence the same or related pathways) or pharmacokinetic (where one agent affects the absorption, distribution, metabolism, or excretion of another). genesispub.orgmdpi.com Studies would need to elucidate the nature of these interactions to optimize combination therapies.

Advanced In Vitro and In Vivo Preclinical Model Systems for Efficacy Validation

Robust preclinical models are essential for validating the therapeutic efficacy of this compound and its derivatives before they can be considered for clinical trials.

In Vitro Models: Cell-based assays provide a crucial first step for screening and mechanistic studies. For this compound, established models have been used to probe its anti-inflammatory and anti-melanogenic properties.

RAW 264.7 Macrophage Cells: These cells, when stimulated with lipopolysaccharide (LPS), are a standard model for studying inflammation. Research has shown that 2'-hydroxy-4',6'-dimethoxychalcone can significantly mitigate the LPS-induced expression of inflammatory mediators like nitric oxide (NO), PGE2, COX-2, and iNOS. nih.gov

B16F10 Melanoma Cells: This cell line is widely used to study melanogenesis. The compound has been shown to decrease melanin (B1238610) content and the expression of key enzymes like tyrosinase, TRP-1, and TRP-2 in these cells. nih.gov

In Vivo Models: Animal models are indispensable for evaluating systemic efficacy, pharmacokinetics, and safety. While specific in vivo studies on this compound are limited, research on closely related chalcones provides a roadmap for future investigations.

Xenograft Models: For anticancer activity, human tumor cells (e.g., human liver cancer SMMC-7721) can be implanted in immunocompromised mice. A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), demonstrated significant in vivo antitumor effects in such a model. nih.gov

Neurodegenerative Disease Models: To test neuroprotective effects, models such as the streptozotocin-induced Alzheimer's model in mice can be employed. A dihydrochalcone (B1670589) analog showed potential benefits on cognitive deficits in this model. nih.gov

Inflammatory Models: Standard models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, could be used to validate the anti-inflammatory activity observed in vitro.

| Model Type | Specific Model | Application for this compound | Relevant Findings for Analogs |

| In Vitro | RAW 264.7 Macrophages | Validation of anti-inflammatory activity | Compound reduces inflammatory markers (NO, COX-2). nih.gov |

| In Vitro | B16F10 Melanoma Cells | Validation of anti-melanogenic activity | Compound inhibits tyrosinase and melanin production. nih.gov |

| In Vivo | Human Tumor Xenograft | Efficacy validation for anticancer potential | A related chalcone reduced tumor weight in a liver cancer model. nih.gov |

| In Vivo | Streptozotocin-induced Cognitive Deficit | Efficacy validation for neuroprotective potential | A related dihydrochalcone improved learning and memory. nih.gov |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the mechanism of action of this compound, a systems-level approach is necessary. Omics technologies offer an unbiased, high-throughput method to map the global cellular changes induced by a compound.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with the chalcone to untreated cells, researchers can identify which proteins are up- or down-regulated. This can reveal novel drug targets and signaling pathways affected by the compound. For example, while studies have identified effects on specific proteins like NF-κB and MITF nih.gov, proteomics could uncover the entire network of protein interactions, providing a more complete picture of its anti-inflammatory and anti-melanogenic actions.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis can reveal how this compound alters cellular metabolism. This is particularly relevant for understanding its effects on cancer cells, which have distinct metabolic profiles, or for elucidating its impact on metabolic pathways related to inflammation.

Transcriptomics: Analyzing the complete set of RNA transcripts can show how the compound influences gene expression, providing upstream information that complements proteomic data.

Integrating these omics datasets can provide a comprehensive, multi-layered understanding of the compound's biological effects, facilitating the identification of biomarkers for its activity and paving the way for personalized medicine approaches.

Emerging Methodologies in Chalcone Research and Drug Discovery